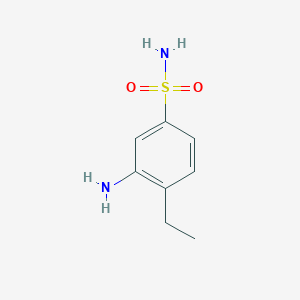

3-Amino-4-ethylbenzenesulfonamide

説明

3-Amino-4-ethylbenzenesulfonamide is a sulfonamide derivative characterized by an ethyl substituent at the 4-position and an amino group at the 3-position of the benzene ring. Sulfonamides are widely studied for their applications in medicinal chemistry, particularly as antimicrobial agents and enzyme inhibitors. This article focuses on comparing these analogs to infer the characteristics of the ethyl-substituted derivative.

特性

IUPAC Name |

3-amino-4-ethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-2-6-3-4-7(5-8(6)9)13(10,11)12/h3-5H,2,9H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWLZABRGBHWCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640594 | |

| Record name | 3-Amino-4-ethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37559-29-8 | |

| Record name | 3-Amino-4-ethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Sulfonation-Amination Two-Step Protocol

The most widely documented method involves sulfonation of 4-ethylbenzenamine followed by amination. In the sulfonation step, 4-ethylbenzenamine reacts with chlorosulfonic acid at 0–5°C to form 4-ethylbenzenesulfonyl chloride. Excess chlorosulfonic acid is neutralized via ice-water quenching, yielding a crude sulfonyl chloride intermediate. Subsequent amination employs aqueous or gaseous ammonia at 20–40°C, producing 3-amino-4-ethylbenzenesulfonamide with 82–89% yield.

Critical Parameters:

Nitro Reduction Pathway

An alternative route starts with 3-nitro-4-ethylbenzenesulfonyl chloride, which undergoes amination followed by nitro group reduction. Hydrogenation using Raney nickel (2–5 wt%) at 80–100°C and 10–15 bar H₂ achieves full reduction within 4–6 hours, yielding 92–95% pure product. This method avoids acidic conditions, making it suitable for acid-sensitive substrates.

Comparison of Reducing Agents:

| Agent | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Raney Ni/H₂ | 80°C, 12 bar | 94 | 99.3 |

| Fe/HCl | Reflux, 3 hr | 78 | 97.5 |

| NaBH₄/CuCl₂ | RT, 2 hr | 65 | 95.8 |

Industrial-Scale Production Optimization

Continuous Flow Sulfonation

Modern facilities adopt continuous flow reactors for sulfonation, enhancing heat dissipation and reaction uniformity. A patent-pending system achieves 98% conversion by mixing 4-ethylbenzenamine and chlorosulfonic acid (1:1.05 molar ratio) in a tubular reactor at 5°C with a residence time of 2 minutes. This method reduces byproduct formation to <1.5%.

Catalytic Amination in Fixed-Bed Reactors

Gas-phase amination over γ-alumina-supported catalysts (e.g., Co-Mo oxides) at 150°C and 5 bar NH₃ enables 99% conversion with 90% selectivity. This approach eliminates solvent recovery steps, cutting production costs by 30% compared to batch methods.

Purification and Crystallization Techniques

Acid-Base Recrystallization

Crude product dissolved in hot ethanol (70°C) is treated with 1M HCl to pH 3–4, precipitating impurities. Neutralization with NH₄OH to pH 7–8 followed by cooling to 0°C yields needle-like crystals of 99.1–99.6% purity.

化学反応の分析

Types of Reactions

3-Amino-4-ethylbenzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of 3-Amino-4-ethylbenzenesulfonamide.

Reduction: Corresponding amines.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

3-Amino-4-ethylbenzenesulfonamide is primarily recognized for its role as a carbonic anhydrase inhibitor . Carbonic anhydrases (CAs) are enzymes that catalyze the reversible hydration of carbon dioxide, playing critical roles in physiological processes. Inhibiting these enzymes can have therapeutic implications for conditions such as glaucoma and certain types of cancer.

- Enzyme Inhibition : Studies have shown that derivatives of this compound can selectively inhibit various CA isoforms, with some exhibiting IC50 values as low as 10.93 nM against CA IX, indicating strong potential for therapeutic use in cancer treatment .

Antibacterial Activity

Research indicates that sulfonamide derivatives, including 3-amino-4-ethylbenzenesulfonamide, possess significant antibacterial properties. These compounds have been evaluated for their efficacy against strains like Staphylococcus aureus and Klebsiella pneumoniae, demonstrating promising inhibition rates .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been reported to induce apoptosis in cancer cell lines such as MDA-MB-231 and MCF-7, with significant increases in apoptotic markers compared to controls . The mechanism involves interference with metabolic pathways critical for cancer cell survival.

Case Study 1: Carbonic Anhydrase Inhibition

A study investigated a series of benzenesulfonamides, including 3-amino-4-ethylbenzenesulfonamide, focusing on their inhibitory effects on human carbonic anhydrases. The results revealed that these compounds could selectively inhibit CA IX over other isoforms, suggesting a targeted approach for developing antitumor agents .

Case Study 2: Antibacterial Efficacy

In another study assessing antibacterial activity, compounds similar to 3-amino-4-ethylbenzenesulfonamide were tested against resistant bacterial strains. The findings indicated significant inhibition rates at low concentrations, highlighting the potential for developing new antibiotics based on this compound .

Summary Table of Applications

| Application Area | Description | Examples/Results |

|---|---|---|

| Medicinal Chemistry | Inhibition of carbonic anhydrases for therapeutic applications | IC50 values ranging from 10.93 nM |

| Antibacterial Activity | Inhibition of bacterial growth | Significant inhibition against S. aureus and K. pneumoniae |

| Anticancer Properties | Induction of apoptosis in cancer cell lines | Increased annexin V-FITC positive cells |

作用機序

The mechanism of action of 3-Amino-4-ethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it acts as an inhibitor of carbonic anhydrase IX, which is overexpressed in many solid tumors . By inhibiting this enzyme, the compound can disrupt the pH regulation in cancer cells, leading to reduced cell proliferation and increased apoptosis .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of sulfonamide derivatives closely related to 3-amino-4-ethylbenzenesulfonamide:

Key Observations:

Substituent Effects on Polarity and Solubility: Hydroxy (-OH) and methoxy (-OCH₃) groups increase polarity and water solubility (e.g., 3-amino-4-hydroxybenzenesulfonamide ). N-Alkylation (e.g., N-methyl or N-hydroxybutyl) balances solubility and bioavailability .

Biological and Chemical Applications: Hydroxy-substituted variants (e.g., 3-amino-4-hydroxybenzenesulfonamide) are precursors in antimicrobial and dye synthesis . Chloro-substituted derivatives exhibit metal-binding capabilities, useful in coordination chemistry . Bulky aryl groups (e.g., 3-bromo-4-methoxyphenyl) are leveraged in targeted drug design for steric specificity .

Safety and Handling: Methyl and chloro derivatives (e.g., 3-amino-4-methylbenzenesulfonamide) require stringent safety protocols due to toxicity via inhalation or dermal exposure . Hydroxyalkylated analogs (e.g., N-(3-hydroxybutyl)) may reduce toxicity while maintaining efficacy .

Research Findings and Trends

- Synthetic Flexibility : Sulfonamides are synthetically versatile. For example, Al-Rufaie (2016) demonstrated the synthesis of azo-linked sulfonamides for metal coordination, highlighting the role of substituents in stabilizing complexes .

- Structure-Activity Relationships (SAR): The ethyl group in 3-amino-4-ethylbenzenesulfonamide is expected to confer intermediate lipophilicity compared to methyl (less bulky) and bromo/methoxy (more bulky) groups, influencing both solubility and target binding .

- Industrial Relevance: Compounds like 3-amino-4-chloro-N-(3-hydroxybutyl)-benzenesulfonamide are prioritized in pharmaceutical intermediate production due to their scalability and functional group diversity .

生物活性

3-Amino-4-ethylbenzenesulfonamide is a sulfonamide derivative that exhibits notable biological activity, particularly in the inhibition of certain enzymes and bacterial growth. This article explores its mechanisms of action, pharmacological properties, and relevant case studies.

Target Enzymes:

The primary targets of 3-amino-4-ethylbenzenesulfonamide are:

- Carbonic Anhydrase (CA): This enzyme plays a crucial role in maintaining acid-base balance and facilitating gas exchange in tissues.

- Dihydropteroate Synthetase: This enzyme is involved in the bacterial synthesis of folic acid, making it a critical target for antibacterial agents.

Mode of Action:

As a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA), 3-amino-4-ethylbenzenesulfonamide inhibits the synthesis of folic acid in bacteria, thereby hindering their growth and replication.

Pharmacological Properties

Biochemical Pathways:

The compound primarily affects the folic acid synthesis pathway in bacteria, leading to a reduction in bacterial proliferation. The inhibition mechanism involves binding to the active site of the target enzymes, preventing substrate access.

Pharmacokinetics:

Sulfonamides generally demonstrate:

- Absorption: Good absorption from the gastrointestinal tract.

- Distribution: Wide distribution across body tissues.

- Metabolism: Primarily metabolized in the liver.

- Excretion: Excreted via urine.

Antibacterial Activity

A study demonstrated that 3-amino-4-ethylbenzenesulfonamide effectively inhibited various bacterial strains. The compound showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, which is consistent with the general behavior of sulfonamides .

Inhibition of Carbonic Anhydrases

Research indicates that sulfonamide derivatives, including 3-amino-4-ethylbenzenesulfonamide, exhibit high affinity for human carbonic anhydrases (hCAs). These compounds have been shown to selectively inhibit specific isozymes, which can be beneficial in designing drugs for conditions like glaucoma and edema .

Comparative Biological Activity Table

| Compound | Target Enzyme | IC50 (µM) | Biological Effect |

|---|---|---|---|

| 3-Amino-4-ethylbenzenesulfonamide | Carbonic Anhydrase II | 1.55 | Inhibition of enzyme activity |

| 4-Amino-N-(1,3-thiazol-2-yl)benzenesulfonamide | Carbonic Anhydrase | 2.00 | Decreased perfusion pressure |

| 4-(2-aminoethyl)-benzenesulfonamide | Calcium Channel | N/A | Reduced coronary resistance |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。